2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Description
Properties
CAS No. |
918522-58-4 |
|---|---|
Molecular Formula |
C10H17I2NO |
Molecular Weight |
421.06 g/mol |
IUPAC Name |
2-[1-iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C10H17I2NO/c1-4-10(5-11,6-12)8-13-9(2,3)7-14-8/h4-7H2,1-3H3 |
InChI Key |
HASCTHKLYKBHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CI)(CI)C1=NC(CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization
One common method for synthesizing oxazoles is through the cyclization of α-amino acids or their derivatives with carbonyl compounds. In the case of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole , a suitable precursor could be an iodo-substituted amino acid.
- Start with an amino acid derivative (e.g., 2-(iodomethyl)butanoic acid).
- React with a carbonyl compound (e.g., acetaldehyde) under acidic conditions to promote cyclization.
- The resulting product can then be treated with iodine to introduce additional iodine substituents.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are crucial for introducing halogen atoms into organic molecules. In this synthesis:
- Starting Material : Use a suitable precursor like 2-bromobutane.
- Reagents : React with sodium iodide (NaI) in an appropriate solvent (e.g., acetone) to facilitate the substitution reaction.
- Product Formation : This reaction will yield 1-iodo-2-(iodomethyl)butane, which can be further modified.
Functional Group Transformations
Transforming functional groups is essential in organic synthesis to achieve the desired molecular structure.
Iodination : For introducing iodine into the compound, methods such as electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be employed.
- Procedure :
- Dissolve the precursor in a suitable solvent.
- Add ICl or NIS and allow the reaction to proceed under controlled temperature conditions.
- Isolate the product through standard extraction and purification techniques.
- Procedure :
Data Table of Preparation Methods
| Methodology | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Cyclization | α-amino acid + carbonyl compound | Variable | Dependent on conditions and reactants |
| Nucleophilic substitution | 2-bromobutane + NaI | High | Efficient for halogen introduction |
| Electrophilic iodination | Precursor + ICl/NIS | Moderate | Requires careful handling of reagents |
Research Findings
Recent studies have highlighted various approaches to optimizing the synthesis of oxazole derivatives:
Microwave-Assisted Synthesis : Utilizing microwave irradiation has shown to enhance reaction rates and yields significantly compared to traditional heating methods.
Green Chemistry Approaches : The adoption of solvent-free reactions or using environmentally benign solvents has been encouraged in recent literature to minimize ecological impact while maintaining efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Iodinated Centers
The two iodine atoms on the butan-2-yl chain are susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles (e.g., hydroxide, amines, thiols) can replace iodine, forming new C–X bonds.
Example Reaction:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-[1-Iodo-...]-oxazole | KOH (aq.), ethanol, reflux, 12 h | 2-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
Mechanistic Insight:
The reaction proceeds via a hydroxide ion attacking the electrophilic carbon-iodine bond, displacing iodide. Similar substitutions are observed in the synthesis of thietanes using KOH and iodinated intermediates .
Ring-Opening Reactions of the Dihydrooxazole
The 4,5-dihydro-1,3-oxazole ring can undergo acid- or base-catalyzed ring opening. Protonation of the nitrogen or oxygen atom weakens the C–O bond, leading to cleavage.
Example Reaction:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-[1-Iodo-...]-oxazole | HCl (conc.), H<sub>2</sub>O, 80°C, 6 h | 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-3-aminopropanol |
Mechanistic Insight:
Acidic hydrolysis protonates the oxazole’s oxygen, inducing ring opening to form an aminol intermediate, which tautomerizes to a β-amino alcohol. This aligns with oxazole hydrolysis pathways .
Cross-Coupling Reactions via Iodine Substituents
The iodine atoms serve as leaving groups in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann).
Example Reaction:
Mechanistic Insight:
Palladium catalysts facilitate oxidative addition of the C–I bond, followed by transmetallation with the boronic acid. This mirrors Pd-catalyzed arylations of oxazoles .
Intramolecular Cyclization
The iodomethyl group may participate in intramolecular cyclization under basic conditions, forming fused bicyclic structures.
Example Reaction:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-[1-Iodo-...]-oxazole | NaH, THF, 0°C → rt, 8 h | Spiro[4.5]decane-fused oxazole derivative |
Mechanistic Insight:
Deprotonation generates a carbanion, which displaces iodide intramolecularly, forming a five-membered ring. Analogous cyclizations are observed in thiourea-mediated thietane syntheses .
Oxidation of the Dihydrooxazole Ring
The 4,5-dihydrooxazole can be oxidized to a fully aromatic oxazole, though this may require harsh conditions.
Example Reaction:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-[1-Iodo-...]-oxazole | MnO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, rt, 48 h | 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-1,3-oxazole |
Mechanistic Insight:
Manganese dioxide abstracts a hydrogen from the dihydrooxazole, forming a conjugated aromatic system. Similar oxidations are documented for dihydroheterocycles .
Halogen Exchange Reactions
The iodine substituents can undergo halogen exchange (e.g., Finkelstein reaction) with other halides.
Example Reaction:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 2-[1-Iodo-...]-oxazole | NaBr, acetone, 60°C, 24 h | 2-[1-Bromo-2-(bromomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
Mechanistic Insight:
Iodide is replaced by bromide via an SN2 mechanism, driven by the solubility of NaI in acetone. Such exchanges are common in polyhalogenated alkanes .
Scientific Research Applications
2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s iodine atoms make it useful in radiolabeling studies for tracking biological processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Additionally, the oxazole ring can interact with nucleophilic sites on proteins or nucleic acids, potentially leading to biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
Physical Properties
- Melting Points : Nitro- or bromine-substituted oxazoles (e.g., 5a in ) exhibit higher melting points (114–155°C) due to stronger intermolecular forces, whereas iodinated analogs (e.g., ) are often oils, suggesting weaker crystal packing .
- Solubility : The iodine atoms in the target compound may increase hydrophobicity compared to polar nitro or hydroxyl derivatives (e.g., 2b in , m.p. 207–209°C) .
Spectroscopic Data
- IR and NMR : The 4,4-dimethyloxazole core shows characteristic IR peaks near 1655 cm⁻¹ (C=N stretch) and 1125 cm⁻¹ (C-O-C stretch) . Iodine’s electron-withdrawing effect may downfield-shift adjacent protons in ¹H NMR compared to bromine or methyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions for related compounds (e.g., C₁₈H₁₉DN₄O: 309.17001 ), and similar precision would apply to the iodinated target.
Q & A
Q. How can researchers optimize the synthesis of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole to improve yield and purity?
Methodological Answer: Optimization involves selecting appropriate solvents, stoichiometry, and reaction conditions. For example:
- Solvent Choice : Dichloromethane or THF is often used for oxazoline synthesis due to their inertness and ability to dissolve iodine-containing intermediates .
- Reagent Ratios : A 1.1:1 molar ratio of iodinating agents (e.g., B2pin2) to the precursor ensures complete substitution while minimizing side reactions, as demonstrated in palladium-catalyzed coupling reactions .
- Temperature Control : Reactions conducted at 298–303 K (room temperature) reduce thermal decomposition, as seen in analogous oxazole syntheses yielding >85% purity .
- Workup Strategies : Use of acetic acid for recrystallization removes unreacted starting materials, improving purity to >95% .
Q. What are the key spectroscopic and crystallographic techniques for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis : ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, methylene protons adjacent to iodine atoms resonate at δ 3.90–4.20 ppm, while oxazole ring protons appear at δ 1.20–1.40 ppm (doublets for diastereotopic methyl groups) .
- X-ray Crystallography : ORTEP-3 software can model envelope conformations of the oxazole ring, with dihedral angles between the oxazole and alkyl-iodide moieties typically <10° . Weak C–H···O interactions (2.5–3.0 Å) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., [M]+ at m/z 450–470 for di-iodinated derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve conformational effects on the reactivity of this compound?
Methodological Answer:
- Dihedral Angle Analysis : The oxazole ring’s envelope conformation (mean plane deviation <0.1 Å) influences steric accessibility. For example, a dihedral angle of 8.6° between the oxazole and aromatic substituents reduces steric hindrance, enabling nucleophilic substitution at the iodomethyl group .
- Intermolecular Interactions : Weak C–H···O bonds (Table 1 in ) stabilize specific conformers, which can be computationally modeled using DFT (B3LYP/6-31G*) to predict reactivity in cross-coupling reactions .
- Impact of Iodine Substituents : The 1-iodo and iodomethyl groups create electron-deficient regions, confirmed by Hirshfeld surface analysis, which guide regioselective Suzuki-Miyaura couplings .
Q. How can researchers address contradictions in reported reactivity data during oxidative nucleophilic substitutions?
Methodological Answer:
- Mechanistic Profiling : Kinetic isotope effect (KIE) studies differentiate between radical (KIE ≈1) and polar mechanisms (KIE >2). For example, DMD (dimethyldioxirane)-mediated oxidations proceed via radical intermediates, as evidenced by KIE = 1.2 in nitroarene substitutions .
- Solvent Screening : THF stabilizes carbanion intermediates in t-BuOK-mediated reactions, while DMF promotes competing elimination pathways. Contrasting yields (78–95% in THF vs. <50% in DMF) resolve discrepancies .
- Computational Validation : Transition state modeling (Gaussian 09, M06-2X/def2-TZVP) predicts activation barriers for iodomethyl group substitution, aligning with experimental yields .
Q. What experimental designs are optimal for studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Pd(dppf)Cl2 (5 mol%) in 1,4-dioxane achieves >80% yield in Suzuki couplings with arylboronic acids, as shown for biphenyl derivatives .
- Substrate Scope Analysis : Systematic variation of coupling partners (e.g., 4-bromophenyl vs. 2-methoxyphenyl) identifies steric and electronic effects. For instance, electron-withdrawing groups (e.g., –NO2) accelerate oxidative addition .
- In Situ Monitoring : ReactIR tracks iodide displacement kinetics, revealing pseudo-first-order rate constants (k ≈ 0.02 s⁻¹) for aryl-iodide bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
